
IL-17A antagonist 3
Structure
2D Structure

3D Structure
特性
分子式 |
C33H33ClN6O4 |
---|---|
分子量 |
613.1 g/mol |
IUPAC名 |
(4S,20R)-7-chloro-N-methyl-4-[(2-methylpyrazole-3-carbonyl)amino]-3,18-dioxo-2,19-diazatetracyclo[20.2.2.16,10.111,15]octacosa-1(25),6,8,10(28),11,13,15(27),22(26),23-nonaene-20-carboxamide |
InChI |
InChI=1S/C33H33ClN6O4/c1-35-31(42)27-17-21-6-10-25(11-7-21)37-32(43)28(39-33(44)29-14-15-36-40(29)2)19-24-18-23(9-12-26(24)34)22-5-3-4-20(16-22)8-13-30(41)38-27/h3-7,9-12,14-16,18,27-28H,8,13,17,19H2,1-2H3,(H,35,42)(H,37,43)(H,38,41)(H,39,44)/t27-,28+/m1/s1 |
InChIキー |
CEFRORFLEYHRHI-IZLXSDGUSA-N |
異性体SMILES |
CNC(=O)[C@H]1CC2=CC=C(C=C2)NC(=O)[C@H](CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C |
正規SMILES |
CNC(=O)C1CC2=CC=C(C=C2)NC(=O)C(CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C |
製品の起源 |
United States |
説明
Role of Interleukin-17A (IL-17A) in Immune-Mediated Pathogenesis
IL-17A is a pro-inflammatory cytokine that plays a crucial role in both acute and chronic inflammatory responses. genome.jp While its physiological function is essential for host defense at mucosal and epithelial barriers, its overproduction contributes to the pathology of a wide range of immune-mediated inflammatory diseases (IMIDs). tandfonline.comfrontiersin.org Dysregulated IL-17A production leads to excessive expression of pro-inflammatory cytokines and chemokines, resulting in the recruitment and activation of innate immune cells like neutrophils and macrophages to the site of inflammation. tandfonline.com This sustained inflammatory cascade can lead to significant tissue damage. tandfonline.com
The inflammatory effects of IL-17A are often amplified through synergistic or additive interactions with other pro-inflammatory cytokines, such as tumor necrosis factor (TNF). nih.gov IL-17A stimulates various cell types, including fibroblasts, epithelial cells, and endothelial cells, to produce a host of inflammatory mediators. whiterose.ac.uk These include:
Cytokines: IL-1β, IL-6, and TNF-α. frontiersin.orgfrontiersin.org
Chemokines: CXCL1, CXCL5, CXCL8, CCL2, and CCL7, which are potent chemoattractants for neutrophils and other immune cells. tandfonline.comfrontiersin.org
Matrix Metalloproteinases (MMPs): MMPs contribute to the breakdown of extracellular matrix and tissue remodeling. frontiersin.org
This broad spectrum of activity underscores the central role of IL-17A in perpetuating chronic inflammatory cycles characteristic of autoimmune diseases.
IL-17A is the most well-characterized member of the IL-17 cytokine family, which consists of six members: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F. frontiersin.orgcreative-diagnostics.com IL-17A and IL-17F share the highest sequence homology and can exist as homodimers or as an IL-17A/F heterodimer. tandfonline.comfrontiersin.org
The biological effects of IL-17A are mediated through its binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC). bio-rad.comfrontiersin.org IL-17RA is widely expressed on various cell types, which accounts for the broad impact of IL-17A signaling. nih.gov
Upon ligand binding, the receptor complex recruits the adaptor protein Act1 (NF-κB activator 1). nih.govnih.gov This initiates downstream signaling cascades, primarily activating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. tandfonline.comnih.gov Activation of these pathways leads to the transcription of numerous genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, driving the inflammatory response. nih.govnih.gov
Table 1: The IL-17 Cytokine Family
Cytokine | Receptor Subunits | Key Functions in Inflammation |
---|---|---|
IL-17A | IL-17RA / IL-17RC | Pro-inflammatory, host defense, key driver in several autoimmune diseases. frontiersin.orgmdpi.com |
IL-17F | IL-17RA / IL-17RC | Pro-inflammatory, often co-expressed with IL-17A, involved in mucosal defense. tandfonline.comfrontiersin.org |
IL-17C | IL-17RA / IL-17RE | Implicated in skin inflammation and host defense at epithelial surfaces. genome.jpnih.gov |
IL-17E (IL-25) | IL-17RA / IL-17RB | Primarily involved in type 2 immune responses, such as in allergic reactions and parasitic infections. tandfonline.comgenome.jp |
IL-17B | IL-17RB | Function is less characterized, may have pro-inflammatory roles. genome.jpcreative-diagnostics.com |
| IL-17D | IL-17RD | Function is largely unknown. genome.jpcreative-diagnostics.com |
This table is based on information from multiple sources.
The IL-23/IL-17 axis is considered central to the pathogenesis of psoriasis and psoriatic arthritis (PsA). capes.gov.brnih.gov In psoriatic lesions, there is a high expression of IL-17A and IL-17F. frontiersin.orgmdpi.com IL-17A is produced by various immune cells, including T helper 17 (Th17) cells, mast cells, and γδ T cells, found in the skin and synovial fluid of patients. nih.govcapes.gov.br
In the skin, IL-17A acts on keratinocytes, stimulating them to produce chemokines (like CCL20 and CXCL8), antimicrobial peptides, and other pro-inflammatory mediators. nih.govnih.gov This leads to the characteristic features of psoriasis, including epidermal hyperplasia (thickening of the skin), and the recruitment of neutrophils, forming microabscesses. frontiersin.org
In PsA, IL-17A contributes to inflammation in the joints and entheses (the sites where tendons and ligaments attach to bone). frontiersin.org It stimulates synovial fibroblasts to produce inflammatory cytokines and MMPs, which degrade cartilage. nih.gov Furthermore, IL-17A promotes bone resorption by increasing the expression of RANKL, a key molecule in osteoclast formation and activation. nih.govfrontiersin.org
Ankylosing spondylitis (AS) and the broader category of axial spondyloarthritis (axSpA) are chronic inflammatory diseases primarily affecting the axial skeleton. whiterose.ac.uk The IL-17 pathway is a key driver of the inflammation and structural changes seen in these conditions. bmj.comfrontiersin.org Elevated levels of IL-17-producing cells are found in the blood and inflamed tissues of patients with AS and axSpA. nih.gov
IL-17A contributes to the pathogenesis of AS and axSpA by promoting inflammation at the entheses, a hallmark of these diseases. frontiersin.orgbmj.com It can induce the production of inflammatory cytokines by resident cells within the entheseal tissue. frontiersin.org There is also evidence suggesting that IL-17A is involved in the pathological new bone formation (syndesmophytes) that can lead to spinal fusion in AS. mdpi.com
Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to cartilage and bone destruction. eujournal.org IL-17A is readily detected in the synovial fluid and tissue of RA patients. tandfonline.com While multiple cytokines are involved in RA pathogenesis, IL-17A plays a significant, often synergistic, role with TNF-α and IL-1β to drive inflammation and joint damage. bmj.comfoliamedica.bg
In the context of RA, IL-17A contributes to:
Synovitis: It stimulates synovial fibroblasts to produce pro-inflammatory cytokines such as IL-6 and IL-8, as well as MMPs that degrade the cartilage matrix. frontiersin.org
Bone Erosion: IL-17A promotes osteoclastogenesis, the formation of bone-resorbing cells, by inducing RANKL expression on synovial fibroblasts and osteoblasts. frontiersin.org
Neutrophil Recruitment: It drives the production of chemokines that attract neutrophils into the synovial fluid, further perpetuating the inflammatory environment. nih.gov
Studies in animal models of RA have demonstrated that blocking IL-17A can reduce the severity of arthritis and prevent bone and cartilage erosion. tandfonline.com
Pathological Involvement in Specific Diseases
Tendinopathy
Tendinopathy, a common and often debilitating condition, is characterized by pain, swelling, and loss of function in tendons. google.com Research indicates that IL-17-expressing immune cells are present in human overuse tendinopathy, with increased levels of IL-17A mRNA and protein found in early-stage cases. google.com Studies in human tenocytes have shown that IL-17A regulates pro-inflammatory cytokines and can lead to changes in the tendon matrix, favoring a mechanically inferior type of collagen. google.com
Preclinical studies have demonstrated that blocking IL-17A can be a promising therapeutic strategy. In a rat model of rotator cuff tendinopathy, IL-17A blockade was found to attenuate inflammation and restore impaired tendon function. bmj.com Furthermore, in an ex vivo model using rat tail tendon fascicles, an IL-17A antagonist was shown to reverse the inflammatory and degenerative effects induced by IL-17A. bmj.com These findings suggest that targeting the IL-17A pathway could be a viable treatment for early-stage tendinopathy. researchgate.net A clinical trial investigating the effect of the IL-17A inhibitor secukinumab in patients with rotator cuff tendinopathy has been initiated based on these promising preclinical results. acrabstracts.org
Pulmonary Fibrosis
Pulmonary fibrosis is a progressive and often fatal lung disease with limited treatment options. aai.org Emerging evidence has implicated IL-17A in its development and progression. aai.orgnih.gov Studies have shown that IL-17A can increase collagen synthesis and secretion and promote the transition of epithelial cells to mesenchymal cells, a key process in fibrosis, in a manner dependent on transforming growth factor-beta 1 (TGF-β1). aai.org In animal models of pulmonary fibrosis, IL-17A expression is elevated. aai.org
Neutralizing IL-17A in these models has been shown to promote the resolution of acute inflammation, reduce pulmonary fibrosis, and improve survival rates. aai.org The mechanism behind this therapeutic effect appears to be twofold. Firstly, IL-17A antagonism shifts the immune response in the fibrotic lung towards a more beneficial Th1-type response. aai.org Secondly, it induces autophagy, a cellular process that helps degrade collagen and promotes the death of fibrotic cells. aai.orgresearchgate.net This suggests that blocking IL-17A could be a promising therapeutic approach for fibroproliferative lung diseases. aai.org
Acute Ischemic Stroke
Following an acute ischemic stroke, a complex inflammatory cascade is initiated that can exacerbate brain injury. imrpress.comnih.gov IL-17A has been identified as a key player in this post-stroke inflammation. imrpress.comnih.gov It is produced by various immune cells and acts upstream of chemokine induction, which is responsible for recruiting damaging inflammatory cells to the site of injury. imrpress.comashpublications.org
Studies in animal models have shown that IL-17A levels are elevated in the brain after a stroke. frontiersin.org Neutralizing IL-17A has been found to improve neurological outcomes and reduce infarct size. ashpublications.orgfrontiersin.org The protective effect of IL-17A neutralization is linked to the inhibition of a specific cell death pathway known as caspase-12-dependent apoptosis in neurons. frontiersin.org Furthermore, IL-17A can work in synergy with other pro-inflammatory cytokines like TNF-α to enhance the production of neutrophil-attracting chemokines by astrocytes. ashpublications.orgahajournals.org These findings suggest that targeting IL-17A could be a novel therapeutic strategy for acute ischemic stroke. ashpublications.org
Irritable Bowel Syndrome
The role of the IL-23/IL-17 axis in inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is complex and has yielded conflicting results. bmj.comresearchgate.net While IL-17A is a pro-inflammatory cytokine, its blockade in the context of IBD has been associated with paradoxical worsening of the disease in some cases. bmj.comarchivesofrheumatology.orgfrontiersin.org Clinical trials of IL-17A inhibitors in Crohn's disease were halted due to this observation. bmj.comresearchgate.net
Some studies suggest that IL-17A may have a protective role in the gut mucosa. frontiersin.org However, other research indicates that blocking IL-17A can inhibit colitis in animal models. frontiersin.org The development of new-onset IBD has been reported in patients receiving IL-17A inhibitors for other conditions, suggesting that these therapies may unmask or induce IBD in susceptible individuals. archivesofrheumatology.orgarchivesofmedicalscience.com Interestingly, the simultaneous inhibition of both IL-17A and IL-17F appears to be more beneficial in ameliorating colitis than blocking IL-17A alone. archivesofmedicalscience.com This highlights the intricate and context-dependent role of IL-17A in intestinal inflammation.
Systemic Lupus Erythematosus
Systemic lupus erythematosus (SLE) is a chronic autoimmune disease characterized by widespread inflammation and the production of autoantibodies. nih.gov The IL-23/IL-17 axis is believed to play a significant pathogenic role in SLE. mjpath.org.my IL-17, produced by Th17 cells and other immune cells, contributes to the inflammatory environment and can stimulate B cells to produce autoantibodies. mjpath.org.mynih.gov
Elevated levels of IL-17 have been observed in SLE patients and are associated with inflammatory markers. jrd.or.krnih.gov Animal models of lupus have demonstrated that blocking IL-17 can lead to a decrease in disease manifestations. nih.gov While several IL-17A blockers are approved for other autoimmune diseases, their efficacy and long-term safety in SLE patients are still under investigation through clinical trials. frontiersin.org
Hidradenitis Suppurativa and Uveitis
Hidradenitis Suppurativa (HS) is a chronic, inflammatory skin condition that causes painful lesions. nih.govjddonline.com The IL-17 pathway is a key driver of the inflammation seen in HS. nih.gov Several biologic agents targeting IL-17 have shown efficacy in treating moderate-to-severe HS. nih.govnih.gov
Secukinumab , a monoclonal antibody that selectively targets IL-17A, has been approved for the treatment of HS. nih.gov Phase III clinical trials, SUNSHINE and SUNRISE, demonstrated that secukinumab led to significant clinical improvements in a large cohort of patients. nih.govthemedicalxchange.com
Bimekizumab , which neutralizes both IL-17A and IL-17F, has also shown promising results in phase III trials and has recently been approved for HS treatment. nih.govucb.compatsnap.com
CJM112 , another anti-IL-17A monoclonal antibody, has been assessed in a phase II trial for moderate-to-severe HS. nih.gov
Brodalumab , which targets the IL-17 receptor A (IL-17RA), has also been used in case studies for HS with positive outcomes. nih.gov
Uveitis , an inflammation of the uvea in the eye, can be associated with various autoimmune conditions. medscape.com IL-17A is implicated in the pathogenesis of noninfectious uveitis. medscape.com Upregulation of IL-23 and IL-17A has been observed in patients with active uveitis. medscape.com
Secukinumab has been studied in patients with chronic noninfectious uveitis, where it demonstrated a decrease in ocular inflammation in a majority of patients. medscape.com
However, the role of IL-17A inhibition in uveitis is complex. Some studies have suggested that blocking IL-17A alone might increase the risk of uveitis in certain patient populations, such as those with ankylosing spondylitis. frontiersin.org
In contrast, dual inhibition of IL-17A and IL-17F with bimekizumab has been associated with a lower incidence of uveitis in patients with axial spondyloarthritis, suggesting a potentially protective effect. frontiersin.orgbmj.com
Discovery and Design of Il 17a Antagonist 3
Historical Context of IL-17A Antagonist Discovery
The inhibition of the IL-17A pathway was initially dominated by biologic therapies like monoclonal antibodies due to the large, challenging surface area of the IL-17A/IL-17RA receptor interface. acs.orgnih.govplos.org The quest for small-molecule antagonists required innovative approaches to identify starting points for drug design. plos.org
Early efforts in discovering small-molecule IL-17A antagonists involved the investigation of linear peptide ligands. researchgate.nettandfonline.com The characterization of how these peptides bind to IL-17A was a critical step that enabled the subsequent design of more drug-like molecules. acs.orgresearchgate.net
A key breakthrough came from the discovery of Compound 1, a lead IL-17A antagonist featuring a linear peptide motif. researchgate.netresearchgate.net This compound was identified as having excellent binding to IL-17A and served as a foundational tool for understanding how a small molecule could effectively interact with the cytokine. researchgate.nettandfonline.com The binding of Compound 1 was later characterized in detail, showing it occupied a central pocket at the interface of the IL-17A dimer. researchgate.net This initial lead provided the crucial structural and activity data needed to guide further optimization. researchgate.netresearchgate.net
To identify novel and potent inhibitors for challenging targets like IL-17A, researchers employed various high-throughput screening (HTS) methods. These techniques allow for the rapid testing of vast chemical libraries to find compounds that interact with the target protein. nih.govplos.orgingentaconnect.com For IL-17A, two particularly successful HTS technologies were instrumental: DNA-Encoded Library (DEL) synthesis and NMR-based fragment screening.
The discovery of the initial macrocyclic lead, Compound 1, was accomplished through the use of DNA-Encoded Library (DEL) technology. researchgate.netnih.gov This technique involves synthesizing immense libraries of macrocycles, with each unique compound tagged with a specific DNA barcode. tandfonline.comnih.gov By screening these extensive libraries against the IL-17A target, researchers at Ensemble Therapeutics were able to identify Compound 1 as a promising inhibitor. tandfonline.comnih.gov Subsequent analysis using methods like H/D exchange mass spectrometry helped to map the binding region of this macrocycle to a specific site on IL-17A known as the β-hairpin pocket. nih.govscispace.com
In a parallel approach to discover new starting points, researchers utilized nuclear magnetic resonance (NMR)-based fragment screening. researchgate.netnih.govresearchgate.net This method involves screening a library of low-molecular-weight chemical fragments to identify weak but efficient binders to the target protein. nih.gov By observing chemical shift perturbations in the NMR spectra of IL-17A in the presence of approximately 4,000 different fragments, scientists discovered binders that interacted with a previously unknown site near the C-terminal region of the cytokine. nih.govresearchgate.netnih.gov Although these initial fragments bound with weak affinity, this discovery unveiled a novel binding location distinct from other known inhibitors, providing a new avenue for antagonist design. nih.govnih.gov
Application of High-Throughput Screening Techniques
DNA-Encoded Library (DEL) Synthesis Technology
Rational Design Strategy for Macrocycle 3
The development of IL-17A antagonist 3 is a prime example of rational design, where detailed structural information of a lead compound bound to its target is used to engineer improved next-generation molecules.
The cornerstone of the strategy to develop Macrocycle 3 was Structure-Guided Drug Design (SBDD). nih.govdrugdiscoverychemistry.com After the initial discovery of Compound 1, a high-resolution co-crystal structure of a related macrocycle (Compound 2) and later Compound 3 with the IL-17A homodimer was achieved. acs.orgnih.govnih.gov These structures revealed that the compounds bind at the interface of the two monomers of the IL-17A dimer. acs.orgnih.gov
This detailed structural insight enabled designers to understand the precise molecular interactions responsible for binding. nih.gov Macrocycle 3 was designed as a potent derivative based on the structural information gleaned from the complex of Compound 1 with IL-17A. researchgate.netresearchgate.net The co-crystal structure showed that Macrocycle 3 fits into the homodimeric interface, engaging in multiple, highly specific interactions with both monomers of the receptor. nih.govscispace.com These interactions include:
Hydrogen bonds with residues L97 and W67. tandfonline.com
Hydrophobic interactions within a main pocket (Y62, P63, W67, L97, L112) and a subpocket (R114, E95, L97). tandfonline.com
Stacking interactions with aromatic components of the macrocycle and residues Y52 and L97. tandfonline.com
This SBDD approach, which leveraged the initial findings from both DEL and crystallographic studies, allowed for the creation of a highly potent macrocyclic antagonist with optimized interactions within the IL-17A binding site. nih.govdrugdiscoverychemistry.com
Data Tables
Table 1: Screening and Activity Data for IL-17A Antagonists
Compound Name | Discovery / Design Method | Binding Affinity (Kd) | Functional Inhibition (IC50) | Source(s) |
IL-17A antagonist 1 (Compound 1) | DNA-Encoded Library (DEL) | 0.66 μM | 1.14 μM | medchemexpress.com |
This compound (Macrocycle 3) | Structure-Guided Drug Design (SBDD) | < 200 nM (SPR) | < 35 nM (FRET) | tandfonline.com |
Table 2: Structural Interactions of Macrocycle 3 with IL-17A Dimer
Interaction Type | Interacting IL-17A Residues | Source(s) |
Hydrogen Bonds | L97, W67 | tandfonline.com |
Hydrophobic Interactions (Main Pocket) | Y62, P63, W67, L97, L112 | tandfonline.com |
Hydrophobic Interactions (Subpocket) | R114, E95, L97 | tandfonline.com |
Stacking Interactions | Y52, L97 | tandfonline.com |
Optimization from Precursor Structures (e.g., Compound 1)
The journey toward this compound began with earlier, less constrained molecules, most notably a linear peptide motif designated as Compound 1. researchgate.netresearchgate.net This precursor was identified as an inhibitor of the IL-17A/IL-17RA interaction, but its modest potency limited its therapeutic potential. researchgate.net The pivotal breakthrough came from elucidating the co-crystal structure of Compound 1 bound to the IL-17A homodimer. tandfonline.comresearchgate.net This structural information revealed that Compound 1 binds in a central, druggable pocket at the interface of the two IL-17A monomers. researchgate.netresearchgate.net
Analysis of this complex highlighted key molecular interactions and provided a structural blueprint for rational, structure-guided design. tandfonline.comresearchgate.net Researchers observed that Compound 1 binding induced a conformational change, enlarging the central pocket. researchgate.net With this understanding, the strategy shifted to designing macrocycles that could better exploit this binding site, aiming to improve affinity and functional activity by pre-organizing the key binding elements into a more rigid conformation.
This led to the design of macrocyclic antagonists, including Compound 2 and this compound (also referred to as Compound 3). nih.govresearchgate.net These macrocycles were engineered to maintain the crucial interactions observed with Compound 1 while enhancing binding affinity through cyclization. researchgate.net this compound, a 21-membered macrocycle, successfully achieved these improvements over its linear precursor, Compound 1, without a significant increase in molecular weight. nih.govresearchgate.net The resulting macrocycles demonstrated a marked improvement in both binding affinity and functional inhibition of the IL-17A pathway. researchgate.net
Table 1: Comparative Activity of Precursor vs. Macrocyclic Antagonists
Compound | Description | Affinity (SPR KD) | Functional Activity (FRET IC50) |
---|---|---|---|
Compound 1 | Linear Peptide Precursor | - | 1.14 µM researchgate.net |
Compound 2 | Macrocyclic Antagonist | < 200 nM researchgate.net | < 35 nM researchgate.net |
This compound | Macrocyclic Antagonist | < 200 nM researchgate.net | < 35 nM researchgate.net |
Integration of Computational Macrocycle Screening
Computational methods were instrumental in refining the design of this compound. acs.org Following the initial structure-guided hypothesis, researchers employed a sophisticated pipeline that integrated pharmacophore modeling, virtual screening, and molecular dynamics (MD) simulations. acs.orgnih.gov
Analysis of the co-crystal structures of macrocycles like Compound 2 and this compound bound to the IL-17A dimer provided high-resolution detail of their binding mode. acs.orgnih.gov These structures confirmed that the macrocycles bind at the homodimer interface, allosterically inhibiting its interaction with its receptor. nih.gov Specifically, the analysis of this compound revealed multiple critical interactions:
Hydrogen Bonds: The bis-amide substructure forms four key hydrogen bonds with the backbone of Leu97 on both chains (A and B) of the IL-17A dimer. acs.orgtandfonline.comnih.gov
Hydrophobic Interactions: The macrocycle engages in extensive hydrophobic interactions within a main pocket (involving residues Y62, P63, W67, L97, and L112) and a subpocket. tandfonline.com
Stacking Interactions: Aromatic components of the macrocycle participate in stacking interactions with Y52 and L97. tandfonline.com
This detailed structural information was used to build a common pharmacophore model. acs.orgnih.gov This model, featuring a specific arrangement of hydrogen bond donors and acceptors, served as the basis for virtual screening of a large compound library of macrocycles. acs.orgnih.gov Computational assessment also helped identify distinct binding pockets within the IL-17A structure, such as the β-hairpin pocket, which was hypothesized to be the binding site for peptide macrocycles. acs.org
Furthermore, coupled MD/MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) approaches were used to estimate the free energy of binding for proposed macrocycle designs, allowing researchers to prioritize candidates for synthesis that compared favorably to the precursor, Compound 1. researchgate.net This synergy of structural biology and computational screening enabled the rational design and discovery of potent, low-nanomolar binders to the IL-17A target. acs.org
Table 2: Key Interactions of this compound in the Binding Pocket
Interaction Type | Interacting Residues in IL-17A |
---|---|
Hydrogen Bonding | Leu97 (Chains A & B), W67 tandfonline.comscispace.com |
Hydrophobic (Main Pocket) | Y62, P63, W67, L97, L112 tandfonline.com |
Hydrophobic (Subpocket) | R114, E95, L97 tandfonline.com |
Pi-Stacking | Y52, L97 tandfonline.comscispace.com |
Mechanism of Action and Molecular Interactions of Il 17a Antagonist 3
The antagonistic properties of IL-17A antagonist 3 stem from its ability to directly interfere with the IL-17A signaling pathway. This is achieved through a multi-faceted mechanism that ultimately prevents the cytokine from engaging with its cell-surface receptor.
Antagonistic Modality
This compound functions by directly binding to the homodimeric form of IL-17A. scispace.comresearchgate.net Unlike monoclonal antibodies that target large, featureless protein surfaces, this macrocyclic compound engages with a specific pocket at the interface of the two IL-17A monomers. scispace.comresearchgate.netnih.gov This mode of action represents a significant advancement in the development of small-molecule inhibitors for challenging protein-protein interactions. scispace.com
By occupying a critical site on the IL-17A dimer, antagonist 3 effectively blocks the cytokine's interaction with its cognate receptor, IL-17RA. nih.govnih.govresearchgate.net This steric hindrance prevents the formation of the IL-17A/IL-17RA signaling complex, which is the initial step required to trigger downstream inflammatory cascades. scispace.comontosight.ai The ability of antagonist 3 to inhibit this crucial binding event is a cornerstone of its therapeutic potential. nih.govresearchgate.net
The interaction between IL-17A and IL-17RA is a classic example of a protein-protein interaction (PPI) that, when dysregulated, contributes to disease. scispace.comontosight.ai this compound is designed to disrupt this specific PPI. scispace.combioworld.com By binding to the IL-17A dimer, the antagonist induces a conformational state that is incompatible with receptor binding, thereby allosterically reducing its ability to engage the IL-17 receptor. researchgate.netnih.gov This disruption of the PPI effectively neutralizes the pro-inflammatory signals mediated by IL-17A. scispace.comnih.govresearchgate.net
Inhibition of IL-17A Binding to its Receptor (IL-17RA)
Structural Basis of Binding (Co-Crystal Analysis with IL-17A Dimer, PDB ID 5HI4)
The high-resolution co-crystal structure of this compound in complex with the IL-17A homodimer (PDB ID: 5HI4) provides a detailed atomic-level understanding of its binding mechanism. scispace.comnih.govnih.gov
Key Intermolecular Interactions
The stability of the this compound and IL-17A complex is maintained through a network of specific intermolecular interactions. scispace.comnih.gov These include:
Hydrogen Bonds: A critical set of four hydrogen bonds is formed between the bis-amide substructure of the antagonist and the backbone of Leucine 97 (Leu97) on both chains (A and B) of the IL-17A dimer. nih.govacs.org Additional hydrogen bonds involve the W67 residue of one of the IL-17A monomers. nih.gov
Hydrophobic Interactions: The macrocycle engages in numerous van der Waals interactions with a host of hydrophobic residues within the binding pocket. nih.govacs.org These include Ile96, Leu97, Val98, Leu99, Leu112, and Leu117. acs.orgresearchgate.net
Pi-Stacking Interactions: The aromatic components of this compound participate in pi-stacking interactions with Tyrosine 52 (Tyr52) and Leucine 97 (Leu97) of the IL-17A dimer, further contributing to the binding affinity and specificity. nih.gov
These combined interactions anchor the antagonist firmly within the dimer interface, effectively preventing the binding of the IL-17RA receptor and subsequent signal transduction. scispace.comnih.govacs.org
Table of Compound Names
Compound Name | |
This compound | |
Secukinumab | nih.gov |
Ixekizumab | nih.gov |
Brodalumab | frontiersin.org |
Table of Key Interacting Residues in the IL-17A/Antagonist 3 Complex
Interaction Type | IL-17A Residue | Antagonist Feature |
Hydrogen Bonding | Leu97 (Chains A & B) | Bis-amide substructure |
Hydrogen Bonding | Trp67 (Chain A) | Not specified |
Hydrophobic (van der Waals) | Ile96, Leu97, Val98, Leu99, Leu112, Leu117 | Macrocyclic scaffold |
Pi-Stacking | Tyr52, Leu97 | Aromatic components |
Hydrogen Bonding Network
A critical component of the binding affinity of this compound is its formation of a robust hydrogen bonding network. nih.gov Co-crystal structures reveal that this network primarily involves residues from both monomers of the IL-17A dimer. nih.govscispace.com Specifically, significant hydrogen bonds are formed with the backbone atoms of Leucine 97 (L97) from both chains of the IL-17A dimer and with the side chain of Tryptophan 67 (W67) from one of the monomers. nih.govtandfonline.com These interactions provide a strong anchor for the antagonist within the binding pocket.
Pi-Stacking Interactions
The aromatic components of this compound play a significant role in its binding through pi-stacking interactions. nih.gov These interactions occur with the aromatic side chains of specific amino acid residues on the IL-17A dimer. tandfonline.com Notably, pi-stacking is observed with Tyrosine 52 (Y52) and Leucine 97 (L97), further enhancing the binding affinity and specificity of the antagonist. nih.govtandfonline.com
Van der Waals Interactions
A dense network of van der Waals forces contributes significantly to the binding of this compound. nih.govnih.gov These interactions are numerous and involve several residues on both chains of the IL-17A dimer. scispace.com Key residues participating in these close-range interactions include Proline 63 from chain B (P63B), Leucine 97 from chain A (L97A), Leucine 112 from chain A (L112A), and Tyrosine 62 from chain A (Y62A). nih.govscispace.com The cumulative effect of these van der Waals contacts is a major determinant of the antagonist's binding strength. nih.gov
Interaction Type | Key Interacting Residues on IL-17A |
Hydrogen Bonding | L97 (Chains A & B), W67 (Chain A) |
Hydrophobic (Main Pocket) | Y62, P63, W67, L97, L112 |
Hydrophobic (Subpocket) | R114, E95, L97 |
Pi-Stacking | Y52, L97 |
Van der Waals | P63B, L97A, L112A, Y62A |
Importance of Specific Structural Moieties
The chemical structure of this compound contains several key moieties that are essential for its activity. nih.gov The cyclopentenyl group , for instance, is a critical element. nih.govscispace.com It fits into a subpocket formed by residues R114, E95, and L97, with its shape and electrostatic properties being complementary to this pocket. nih.gov The amide bonds within the macrocyclic structure are crucial for maintaining the conformational rigidity required for optimal binding and for participating in the hydrogen bonding network. The presence of chiral centers dictates the specific three-dimensional arrangement of the antagonist, ensuring that its functional groups are correctly oriented to interact with their respective binding partners on the IL-17A dimer.
Characterization of Hot-Spot Interacting Areas on IL-17A Dimer
The binding of this compound is concentrated in specific "hot-spot" regions on the IL-17A dimer. scispace.com These are areas where the interaction contributes a significant portion of the binding energy. For this compound, five such hot-spot interacting areas have been identified. scispace.com These hot-spots are largely defined by the residues involved in the hydrogen bonding, hydrophobic, and pi-stacking interactions detailed above. Two previously identified hot regions on IL-17A, known as the α-helix and β-hairpin pockets, are key to its interaction with its natural receptor, IL-17RA, and are also targeted by antagonists. plos.org The α-helix pocket involves residues 60–62, 99, 101, and 110, while the β-hairpin pocket includes residues 93–95. plos.org
Intracellular Signaling Pathway Modulation
Suppression of IL-17A-Mediated NF-κB Activation
A fundamental aspect of this compound's mechanism involves the suppression of Nuclear Factor-kappa B (NF-κB) activation. pnas.org IL-17A signaling typically triggers the recruitment of TRAF (TNF receptor-associated factor) proteins, particularly TRAF6, which is crucial for activating the NF-κB pathway. pnas.orgfrontiersin.orgfrontiersin.org This activation leads to the translocation of NF-κB into the nucleus, where it orchestrates the transcription of numerous pro-inflammatory genes. spandidos-publications.compatsnap.com
By blocking IL-17A, the antagonist prevents this signaling cascade, resulting in a marked reduction in NF-κB activity. pnas.orgspandidos-publications.com This inhibition has been observed in various cell types, including keratinocytes and fibroblasts, which are key players in inflammatory skin conditions like psoriasis. nih.gov The suppression of NF-κB is a critical step in curtailing the inflammatory response driven by IL-17A. frontiersin.orgaai.org
Inhibition of MAPK Pathway Activation
This compound also exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway. pnas.org The binding of IL-17A to its receptor normally activates several MAPK subfamilies, including ERK1/2, p38, and JNK. nih.govdovepress.comnih.gov These kinases play a significant role in stabilizing the messenger RNA (mRNA) of downstream target genes and further promoting inflammatory responses. spandidos-publications.comnih.gov
Reduction of Pro-inflammatory Gene Transcription
The combined suppression of the NF-κB and MAPK pathways by this compound culminates in a significant reduction of pro-inflammatory gene transcription. nih.gov IL-17A is known to upregulate a wide array of genes that encode for cytokines, chemokines, and other inflammatory molecules in target cells. nih.gov
By neutralizing IL-17A, the antagonist effectively diminishes the transcription of these genes. patsnap.com This has been demonstrated in various experimental models where the expression of genes associated with inflammation is significantly downregulated following treatment with IL-17A inhibitors. frontiersin.org This broad dampening of the genetic inflammatory signature is a key outcome of the antagonist's mechanism of action.
Modulation of Downstream Cytokine and Chemokine Production
A direct consequence of the reduced pro-inflammatory gene transcription is the decreased production and secretion of various cytokines and chemokines that fuel the inflammatory process.
IL-17A is a potent inducer of Interleukin-6 (IL-6), a pleiotropic cytokine with a central role in inflammation. nih.gov The IL-17A signaling pathway, particularly through TRAF6, directly leads to the production of IL-6. pnas.org Research has consistently shown that blocking IL-17A signaling with antagonists leads to a significant reduction in IL-6 production in various cell types, including human tendon-derived cells and normal human dermal fibroblasts. bmj.comfrontiersin.org This inhibition of IL-6 is a key factor in the anti-inflammatory effects of IL-17A antagonists. aai.org
Interleukin-8 (IL-8), a potent neutrophil chemoattractant, is another key downstream mediator of IL-17A signaling. skintherapyletter.com The production of IL-8 is significantly upregulated in keratinocytes upon stimulation with IL-17A, often in synergy with other cytokines like TNF-α. tandfonline.comresearchgate.net Macrocyclic IL-17A antagonists, including compounds structurally related to this compound, have been shown to potently inhibit the IL-17A-stimulated production of IL-8 in keratinocyte cellular assays. researchgate.nettandfonline.com This effect is specific, as the antagonist does not inhibit baseline IL-8 production stimulated by TNF-α alone. researchgate.nettandfonline.com
Chemokine (C-X-C motif) ligand 1 (CXCL1) is another important chemokine whose production is induced by IL-17A. nih.gov CXCL1 plays a role in the recruitment of neutrophils to sites of inflammation. skintherapyletter.com The IL-17A signal transduction pathway, particularly the TRAF5-dependent branch, is involved in CXCL1 production. pnas.org Studies have demonstrated that IL-17A antagonists can significantly attenuate the release of CXCL1 in various experimental settings, including in rat tail tendon fascicles stimulated with IL-17A. bmj.comresearchgate.net
Interactive Data Tables
Table 1: Effect of IL-17A Antagonism on Key Inflammatory Pathways and Mediators
Pathway/Mediator | Effect of this compound | Key Cellular Context | Supporting Findings |
NF-κB Activation | Suppression | Keratinocytes, Fibroblasts | Prevents nuclear translocation of NF-κB, reducing pro-inflammatory gene transcription. pnas.orgspandidos-publications.compatsnap.com |
MAPK Pathway | Inhibition | HaCaT cells, ARPE-19 cells | Reduces phosphorylation of ERK, JNK, and p38. pnas.orgdovepress.com |
IL-6 Production | Inhibition | Tendon-derived cells, Dermal fibroblasts | Significantly decreases secretion of IL-6. bmj.comfrontiersin.org |
IL-8 Production | Inhibition | Keratinocytes | Potently modulates IL-17A-stimulated IL-8 production. researchgate.nettandfonline.com |
CXCL1 Production | Inhibition | Tendon fascicles | Attenuates the release of CXCL1. bmj.comresearchgate.net |
Reduction of Matrix Metalloproteinase Expression
Interleukin-17A (IL-17A) has been identified as a significant factor in the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and are implicated in tissue remodeling and disease progression. Antagonism of IL-17A has demonstrated the potential to counteract these effects.
In the context of pulmonary fibrosis, blocking IL-17A activity has been shown to reduce the activation of MMP2. aai.org Similarly, in models of ischemic stroke, the absence of the IL-17 receptor (IL-17RA) led to significantly reduced levels of MMP3. ashpublications.org This effect was further substantiated in primary astrocyte cultures where IL-17A, in synergy with TNF-α, induced MMP3. ashpublications.org
The link between IL-17A and MMPs is also evident in cancer biology. Studies have shown that IL-17A is associated with increased expression of MMP-9, which enhances cancer cell invasiveness and metastasis. nih.gov The inhibition of IL-17A can suppress the expression of MMP9 in tumor environments. nih.gov Furthermore, IL-17A has been observed to promote the migration and invasion of cancer cells by upregulating MMP-9 expression. nih.gov
In synovial sarcoma cells, IL-17A stimulation leads to increased mRNA and protein expression of MMP-3. researchgate.net This induction is mediated through the IL-17 receptor and involves the phosphorylation of MAPKs and subsequent activation of the AP-1 transcription factor. researchgate.net In the context of intervertebral disc degeneration, IL-17A has been shown to increase the production of MMP-13, contributing to the degradation of the extracellular matrix. researchgate.net This process is mediated through the NF-κB pathway. researchgate.net
The antagonism of IL-17A, therefore, presents a therapeutic strategy for conditions characterized by excessive MMP activity by directly or indirectly downregulating their expression and function.
Impact on Cellular Responses
Decreased Neutrophil Recruitment
Antagonism of Interleukin-17A (IL-17A) has a significant impact on cellular responses, most notably by decreasing the recruitment of neutrophils to sites of inflammation. frontiersin.org IL-17A is a potent inducer of chemokines that attract neutrophils, such as CXCL1, CXCL8, and others. frontiersin.orgersnet.org By blocking IL-17A signaling, the production of these chemokines is reduced, thereby diminishing the influx of neutrophils.
In murine models of psoriasis, the administration of an anti-IL-17A antibody led to a reduction in the formation of neutrophilic abscesses in the epidermis. aai.org Similarly, in a model of diffuse alveolar damage in the lungs, IL-17A deficiency or its functional blockade significantly attenuated neutrophil recruitment and the formation of neutrophil extracellular traps (NETs). frontiersin.org Mechanistically, it was found that IL-17A stimulates lung resident fibroblasts to produce the neutrophil chemoattractant CXCL1. frontiersin.org
In the context of ischemic stroke, IL-17A secreted by γδ T cells was found to be responsible for neutrophil recruitment. ashpublications.org Neutralizing IL-17A with a blocking antibody reduced the infarct size and improved neurological outcomes, which was associated with decreased neutrophil infiltration. ashpublications.org The synergistic effect of TNF-α and IL-17A on astrocytes leads to enhanced secretion of CXCL-1, a key neutrophil chemoattractant. ashpublications.org
Furthermore, studies have shown that IL-17A, in conjunction with other cytokines like TNF-α, synergistically upregulates the expression of neutrophil-mobilizing chemokines by endothelial cells. nih.gov Therefore, antagonizing IL-17A disrupts this critical signaling axis, leading to a marked reduction in neutrophil accumulation at inflammatory sites.
Normalization of Keratinocyte Proliferation
Interleukin-17A (IL-17A) is a key cytokine driving the aberrant proliferation and differentiation of keratinocytes, a hallmark of psoriasis. jddonline.comfrontiersin.org Antagonism of IL-17A has been shown to effectively normalize these pathological changes in the skin.
In psoriasis, IL-17A stimulates keratinocytes, leading to hyperproliferation and the production of pro-inflammatory molecules that create a positive feedback loop, further amplifying inflammation. jddonline.com Therapeutic agents that block the IL-17 pathway, either by neutralizing IL-17A directly or by blocking its receptor, lead to a decrease in keratinocyte hyperproliferation and a reduction in epidermal thickening. jddonline.com
Clinical and preclinical studies have demonstrated this effect. For instance, treatment with anti-IL-17A antibodies in patients with psoriasis significantly reduces epidermal hyperplasia and the number of proliferating keratinocytes, as marked by Ki-67 staining. aai.orgnih.gov While IL-17A itself may not directly facilitate keratinocyte proliferation in culture, its antagonism indirectly impairs this process by downregulating the expression of chemokines and other inflammatory mediators. aai.org The neutralization of IL-17A leads to the normalization of the genetic hallmarks of psoriasis, indicating a return to a more normal state of keratinocyte function. jddonline.com
The mechanism involves IL-17A's ability to induce the production of various cytokines, chemokines, and antimicrobial peptides from keratinocytes, which in turn recruit more inflammatory cells and sustain the disease process. nih.gov By inhibiting IL-17A, this cycle is broken, leading to the resolution of the psoriatic lesions and the normalization of keratinocyte proliferation. frontiersin.org
Influence on Autophagy (in the context of pulmonary fibrosis)
In the specific context of pulmonary fibrosis, antagonism of Interleukin-17A (IL-17A) has been shown to exert its therapeutic effects in part by influencing the cellular process of autophagy. researchgate.net Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which plays a crucial role in cellular homeostasis and the resolution of inflammation and tissue fibrosis.
Studies have demonstrated that IL-17A can suppress autophagy. aai.orgresearchgate.net In fibrotic lung tissue, autophagy is often impaired, and IL-17A contributes to this by directly inhibiting the formation of autophagosomes. researchgate.net This inhibition is achieved by attenuating the expression of key autophagic molecules such as Beclin-1 and Vps34. researchgate.net Furthermore, IL-17A can inhibit the phosphorylation of B-cell CLL/lymphoma 2 (BCL2), which prevents its degradation and leads to an increased interaction with Beclin-1, thereby reducing autophagy. soton.ac.uk
Antagonism of IL-17A reverses this suppression and restores autophagic activity. researchgate.net This restoration of autophagy is critical for the anti-fibrotic effects of IL-17A blockade. The induced autophagy promotes the degradation of collagen and facilitates autophagy-associated cell death, which is essential for resolving tissue fibrosis. aai.orgresearchgate.net The importance of this mechanism is highlighted by the finding that inhibiting autophagy with agents like 3-methyladenine (B1666300) (3-MA) can reverse the therapeutic benefits of IL-17A antagonism in pulmonary fibrosis models. aai.orgresearchgate.net
Therefore, by blocking IL-17A, the normal autophagic processes are restored, allowing for the clearance of excessive collagen and promoting the resolution of fibrotic tissue in the lungs.
Preclinical Pharmacological Characterization of Il 17a Antagonist 3
In Vitro Assays
The in vitro pharmacological properties of IL-17A antagonist 3, a macrocyclic compound, have been evaluated to determine its binding affinity, functional inhibition, and target selectivity. researchgate.net These studies are crucial in understanding the molecule's potential as a therapeutic agent against inflammatory diseases driven by the IL-17A cytokine.
The binding affinity of this compound to its target, the IL-17A homodimer, has been quantified using various biophysical techniques, including Surface Plasmon Resonance (SPR) and Förster Resonance Energy Transfer (FRET). tandfonline.com These assays provide detailed insights into the molecular interactions between the antagonist and the cytokine.
In SPR experiments, this compound demonstrated a potent binding affinity (K_D) of less than 200 nM to IL-17A. researchgate.nettandfonline.com Similarly, FRET-based assays confirmed its functional activity, showing an IC₅₀ value of less than 35 nM. tandfonline.com These findings indicate a strong and direct interaction between the antagonist and the IL-17A cytokine. tandfonline.com Microscale Thermophoresis (MST) has also been utilized as a method to determine the binding affinities of various small-molecule IL-17A antagonists. acs.org
Assay | Parameter | Value | Reference |
---|---|---|---|
Surface Plasmon Resonance (SPR) | Binding Affinity (K_D) | < 200 nM | researchgate.nettandfonline.com |
Förster Resonance Energy Transfer (FRET) | Functional Activity (IC₅₀) | < 35 nM | tandfonline.com |
The ability of this compound to inhibit the biological functions of IL-17A was assessed in relevant cell-based models. These assays are critical for confirming that the binding of the antagonist translates into a functional blockade of IL-17A signaling.
In a psoriasis-relevant cellular assay using keratinocytes, this compound demonstrated potent activity in modulating the IL-17A-stimulated production of the pro-inflammatory cytokine IL-8. researchgate.nettandfonline.com The antagonist exhibited an IC₅₀ value of less than 540 nM in this assay. researchgate.nettandfonline.com This is a significant finding, as IL-17A is a key driver in the pathogenesis of psoriasis, and its signaling leads to the production of inflammatory mediators like IL-8 by keratinocytes. researchgate.nettandfonline.comnih.gov Furthermore, this compound did not inhibit the baseline IL-8 production stimulated by TNF-α alone, indicating its specificity for the IL-17A pathway. researchgate.nettandfonline.com
Assay | Parameter | Value | Reference |
---|---|---|---|
IL-17A-stimulated IL-8 production | IC₅₀ | < 540 nM | researchgate.nettandfonline.com |
TNF-α-stimulated IL-8 production | IC₅₀ | > 30 µM | researchgate.net |
The inhibitory activity of IL-17A antagonists has also been confirmed in primary human cells. For instance, a high-affinity peptide antagonist of IL-17A, known as HAP, was shown to block the production of multiple inflammatory cytokines in primary human cells. researchgate.net Specifically, in primary human keratinocytes stimulated with IL-17A and TNF-α, HAP inhibited the production of IL-8, IL-6, and CCL-20. researchgate.net These types of assays using primary human cells are crucial for validating the therapeutic potential of IL-17A antagonists in a more physiologically relevant setting. researchgate.netnih.gov
A critical aspect of preclinical characterization is to determine the selectivity and specificity of the antagonist for its intended target. This ensures that the therapeutic effects are not compromised by off-target interactions.
The selectivity of this compound was evaluated against other closely related members of the IL-17 family and its receptor. researchgate.net In SPR assays, while this compound bound potently to IL-17A, it did not show any measurable binding to IL-17F or the IL-17RA receptor subunit at concentrations up to 13.3 µM. researchgate.nettandfonline.com This high degree of specificity is important because IL-17A and IL-17F, despite both signaling through a receptor complex containing IL-17RA, can have distinct biological roles. sinobiological.comnih.gov The ability of this compound to selectively target IL-17A without interacting with IL-17F or IL-17RA underscores its specific mechanism of action. researchgate.nettandfonline.com
Target Selectivity and Specificity Profiling
Non-interference with TNF-α induced responses
The inflammatory pathways driven by Interleukin-17A (IL-17A) and Tumor Necrosis Factor-alpha (TNF-α) are distinct, though they can produce synergistic effects on tissue destruction and the induction of other inflammatory mediators. aai.org Preclinical investigations into the mechanisms of IL-17A antagonists often examine the specificity of the blockade to ensure it does not interfere with TNF-α responses, a critical factor in understanding its precise mode of action.
Studies have demonstrated that IL-17A and TNF-α can cooperate to amplify inflammatory responses in cells like synovial fibroblasts and keratinocytes. aai.orgbmj.com This synergy can involve the stabilization of mRNA for inflammatory proteins, a mechanism distinct from TNF-α-induced signal transduction. oup.com However, the signaling pathways are not entirely codependent. Research has shown that IL-17 can act independently of TNF-α under certain arthritic conditions. aai.org
In clinical contexts, treatment with the anti-IL-17A agent secukinumab in patients with peripheral spondyloarthritis resulted in significant reductions in IL-17A-related molecules, but not in TNF-α levels in synovial tissue. Similarly, other studies have noted that TNF blockade does not necessarily affect, and may even promote, the protein levels of IL-17. frontiersin.org This evidence underscores that specific antagonism of IL-17A primarily targets its own pathway, with limited direct impact on TNF-α levels or TNF-α-induced responses, highlighting the selective nature of this therapeutic approach. frontiersin.org
In Vivo Efficacy and Mechanism Validation in Animal Models for IL-17A Antagonism
Musculoskeletal and Connective Tissue Disease Models
Preclinical studies utilizing a proprietary, low-molecular-weight IL-17A antagonist have demonstrated its potential in mitigating the pathological features of tendinopathy in rat models. bmj.com These investigations explored the antagonist's effects both in isolated tendon fascicles (ex vivo) and in a live rat model of rotator cuff tendinopathy (in vivo). bmj.comresearchgate.net
In an ex vivo model using rat tail tendon fascicles, stimulation with Interleukin-17A (IL-17A) was shown to significantly increase the release of inflammatory mediators. bmj.comgoogle.com Specifically, in tendon fascicles cultured for 10 days, IL-17A prompted a notable release of Chemokine (C-X-C motif) ligand 1 (CXCL1) and Interleukin-6 (IL-6), both of which are key drivers of inflammation. bmj.comresearchgate.net
The introduction of the this compound effectively counteracted this inflammatory response. bmj.com Treatment with the antagonist significantly reduced the IL-17A-mediated release of both CXCL1 and IL-6 from the cultured tendon fascicles, demonstrating its ability to suppress the local inflammatory environment. bmj.comresearchgate.net
Table 1: Effect of this compound on Inflammatory Mediator Release in Rat Tendon Fascicles (Ex Vivo) Data adapted from studies on IL-17A mediated protein release in fascicle culture supernatants. bmj.comresearchgate.net
Condition | CXCL1 Release | IL-6 Release |
---|---|---|
Control (Vehicle) | Baseline | Baseline |
IL-17A Stimulated | Significantly Increased | Significantly Increased |
IL-17A Stimulated + this compound | Significantly Attenuated | Significantly Attenuated |
Beyond its anti-inflammatory effects, the this compound also demonstrated a capacity to reverse the physical damage caused by IL-17A. In the ex vivo tendon fascicle model, prolonged exposure to IL-17A led to significant structural degeneration, characterized by a disorganized and unraveled extracellular matrix. bmj.comresearchgate.net This structural damage was accompanied by a measurable decline in the mechanical function of the tendon fascicles. bmj.com
Treatment with the this compound prevented this IL-17A-induced degenerative disorganization. bmj.com Furthermore, it attenuated the impairment of the tendon's mechanical properties, specifically its stiffness (Young's modulus) and tensile strength (failure stress). bmj.comresearchgate.net
In a live rat model of rotator cuff tendinopathy, IL-17A blockade was also shown to restore impaired tendon function. bmj.comresearchgate.net The anti-inflammatory effects of the antagonist were observed to resolve sustained sub-acute inflammation, which is a key factor in tendon degeneration and functional impairment. bmj.com
Table 2: Effect of this compound on Tendon Structure and Function (Ex Vivo) Data compiled from research on rat tail tendon fascicles. bmj.comresearchgate.net
Condition | Tendon Matrix Structure | Mechanical Stiffness (Young's Modulus) | Tensile Strength (Failure Stress) |
---|---|---|---|
Control (Vehicle) | Organized | Baseline | Baseline |
IL-17A Stimulated | Disorganized, Degenerated | Impaired | Impaired |
IL-17A Stimulated + this compound | Degeneration Prevented | Impairment Attenuated | Impairment Attenuated |
Rat Tendinopathy Models (Ex Vivo and In Vivo)
Alleviation of Inflammatory Immune Effector Release
Other Inflammatory and Autoimmune Disease Models
The role of IL-17A has also been investigated in the context of pulmonary fibrosis, a condition characterized by tissue scarring and chronic inflammation in the lungs. aai.orgnih.gov Studies using in vivo models of lung fibrosis induced by agents like bleomycin (B88199) have shown that IL-17A expression is elevated in fibrotic lung tissues. aai.orgmdpi.com
In a mouse model where lung fibrosis was induced by bleomycin, the neutralization of IL-17A in vivo was found to promote the resolution of acute inflammation. aai.orgnih.gov This anti-inflammatory effect is crucial, as nonresolving inflammation is a known driver of pulmonary fibrosis. aai.org
Treatment with an IL-17A antagonist suppressed the recruitment and infiltration of inflammatory cells into the lung tissue. aai.org It also led to a decrease in the expression of several inflammatory cytokines, including IL-17A itself, Transforming growth factor-beta 1 (TGF-β1), IL-6, and IL-23. aai.orgoncotarget.com By mitigating the acute inflammatory response, IL-17A antagonism demonstrated a therapeutic effect, attenuating the progression of pulmonary fibrosis and increasing survival in the animal model. aai.orgnih.gov
Pulmonary Fibrosis Models
Attenuation of Fibrosis and Increased Survival
In preclinical models of hepatic fibrosis, the antagonism of Interleukin-17A (IL-17A) has demonstrated significant therapeutic effects. oncotarget.com Studies utilizing both cholestatic and hepatotoxic models of liver fibrosis revealed that blocking IL-17A activity mitigates the progression of the disease. oncotarget.com Specifically, in a bile duct ligation (BDL)-induced fibrosis model, treatment with an anti-IL-17A antibody led to a marked increase in the survival rate of the animals compared to the untreated group. oncotarget.com Furthermore, in a thioacetamide (B46855) (TAA)-induced model of chronic hepatic fibrosis, neutralization of IL-17A resulted in decreased collagen deposition and reduced expression of α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells which are key drivers of fibrosis. oncotarget.comnih.gov This anti-fibrotic effect was accompanied by a reduction in serum levels of IL-17A, as well as the liver enzymes alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), indicating an attenuation of liver damage. oncotarget.com The mechanism underlying these benefits appears to involve the restoration of autophagy in hepatocytes, which is suppressed by IL-17A signaling through a STAT3-dependent pathway. oncotarget.com
Research has also pointed to the role of IL-17A in promoting fibrosis in other organs, such as the lungs. In a model of sunitinib-induced pulmonary fibrosis, administration of an IL-17A antagonist, secukinumab, significantly reduced the lung organ coefficient and the expression of pro-inflammatory and pro-fibrotic markers. researchgate.net This suggests that the anti-fibrotic effects of IL-17A antagonism are not limited to the liver and may be applicable to other fibrotic diseases. researchgate.netnih.gov
Table 1: Effects of IL-17A Antagonism in Preclinical Fibrosis Models
Model | Key Findings | Reference |
---|---|---|
Bile Duct Ligation (BDL)-Induced Hepatic Fibrosis | Increased survival rate. | oncotarget.com |
Thioacetamide (TAA)-Induced Hepatic Fibrosis | Decreased collagen deposition, reduced α-SMA expression, lower serum ALT and AST. | oncotarget.com |
Sunitinib-Induced Pulmonary Fibrosis | Reduced lung organ coefficient, decreased pro-inflammatory and pro-fibrotic markers. | researchgate.net |
Acute Ischemic Stroke Models
Reduction of Infarct Volume
In preclinical studies of acute ischemic stroke, the neutralization of IL-17A has been shown to be neuroprotective. A multi-center preclinical randomized controlled trial using a murine model of transient middle cerebral artery occlusion (tMCAO) demonstrated that administration of an anti-IL-17A antibody significantly reduced infarct volume three days after the ischemic event. nih.govresearchgate.netresearchgate.net The mean infarct volume in the anti-IL-17A treated group was 61.77 ± 31.04 mm³, compared to 75.66 ± 34.79 mm³ in the control group. nih.govresearchgate.net This reduction in infarct size was particularly evident in larger infarcts. nih.gov
Further studies have corroborated these findings, showing that intracerebroventricular injection of an IL-17A-neutralizing monoclonal antibody can decrease infarct volume and alleviate neuron loss in mice subjected to ischemic stroke. frontiersin.org The therapeutic effect of IL-17A blockade is associated with a reduction in neutrophil infiltration into the ischemic brain tissue. researchgate.netashpublications.org Mechanistically, IL-17A neutralization has been found to inhibit caspase-12-dependent apoptosis in the peri-infarct region. frontiersin.org It also prevents the decrease of the anti-apoptotic factor B-cell lymphoma 2 (Bcl-2) and the increase of the pro-apoptotic factor Bcl-2-associated X protein (Bax). researchgate.net
Table 2: Impact of IL-17A Neutralization on Infarct Volume in a Murine Stroke Model
Treatment Group | Mean Infarct Volume (mm³) ± SD | Statistical Significance (p-value) | Reference |
---|---|---|---|
Anti-IL-17A | 61.77 ± 31.04 | p = 0.01 | nih.govresearchgate.net |
IgG Control | 75.66 ± 34.79 | nih.govresearchgate.net |
Irritable Bowel Syndrome Models
The role of IL-17A in irritable bowel syndrome (IBS) is an area of active investigation, with some preclinical data suggesting its involvement in the associated inflammation and visceral hypersensitivity. In a murine model of IBS induced by trinitrobenzene sulfonic acid (TNBS), an increase in the number of activated Th17 cells, which are the primary producers of IL-17A, was observed in mesenteric lymph nodes and peripheral blood. bvsalud.org
However, the therapeutic potential of directly targeting IL-17A in IBS is complex and not fully elucidated. While some studies point to a pro-inflammatory role for IL-17A in the gut, others suggest that IL-17A is crucial for maintaining intestinal mucosal integrity. nih.gov In fact, clinical trials of IL-17A inhibitors in inflammatory bowel disease (IBD), a condition with some overlapping symptoms with IBS, were halted due to a worsening of the disease. nih.govbmj.com This suggests that the effects of IL-17A in the gastrointestinal tract are context-dependent. bmj.com In a mouse model of post-infectious IBS, serum levels of IL-17A were found to be significantly higher than in controls. magonlinelibrary.com This was accompanied by a higher percentage of Th17 cells. magonlinelibrary.com
Systemic Lupus Erythematosus Models
In animal models of systemic lupus erythematosus (SLE), IL-17A has been identified as a key pathogenic cytokine. frontiersin.orgnih.gov Studies in lupus-prone mice have demonstrated that these animals have elevated serum levels of IL-17A and an increased number of IL-17-producing cells. clinsurggroup.com Blockade of IL-17 has been shown to decrease the manifestations of lupus in these models. nih.gov For instance, in a murine model, IL-17 deficient mice did not develop SLE. mdpi.com
The pathogenic role of IL-17 in SLE models appears to be multifaceted, involving both the promotion of T cell-mediated tissue injury and the production of autoantibodies. nih.govresearchgate.net It has been shown that IL-17 can enhance the production of anti-DNA antibodies by B cells derived from SLE-prone mice. nih.gov Furthermore, IL-17 is associated with the development of lupus nephritis, a serious complication of SLE, with increased infiltration of Th17 cells observed in the kidneys of a lupus nephritis mouse model. researchgate.net
Future Directions in Il 17a Antagonist Research
Development of Orally Bioavailable Small Molecule Therapeutics
A significant frontier in IL-17A antagonist research is the development of orally bioavailable small molecule inhibitors. tandfonline.com While monoclonal antibodies have demonstrated significant efficacy, their parenteral administration, high cost, and potential for immunogenicity present challenges. tandfonline.compatsnap.com Small molecules offer the promise of oral administration, which would enhance patient convenience and compliance, along with potentially better tissue penetration. tandfonline.com
Researchers have successfully identified novel small molecule IL-17A antagonists that allosterically block the binding of the IL-17A/A homodimer and the IL-17A/F heterodimer to the receptor by targeting the interface between the IL-17A monomers. bioworld.com Optimization of these initial hits has yielded compounds with potent in vitro and in vivo activity. bioworld.com For instance, compounds AN-1315 and AN-1605 have demonstrated low nanomolar inhibition of IL-17A-induced CXCL1 production in human dermal fibroblasts and have shown efficacy in animal models of psoriasis following oral administration. bioworld.com
Table 1: Preclinical Data for Oral IL-17A Inhibitors
Compound | Target | IC50 (CXCL1 Inhibition) | Oral Bioavailability | Key Findings |
---|---|---|---|---|
AN-1315 | IL-17A | 0.31 nM | Data not specified | Dose-dependently blocked hIL-17A-induced CXCL1 production in vivo. bioworld.com |
AN-1605 | IL-17A | 0.47 nM | Mouse: 69%, Rat: 45%, Dog: 101% | Suppressed IL-23-induced inflammation and normalized psoriatic biomarkers in mice. bioworld.com |
C4XD | IL-17A | Data not specified | Oral | In partnership with Sanofi, developing compounds with "drug-like" molecular properties. patsnap.com |
The development of these oral agents represents a paradigm shift in the treatment of IL-17A-mediated diseases, with the potential to offer a more accessible and patient-friendly alternative to injectable biologics. tandfonline.compatsnap.com
Targeting Specific Branches of IL-17A Signaling (TRAF6- vs. TRAF5-Dependent Pathways)
IL-17A signaling bifurcates into two main downstream pathways mediated by TNF receptor-associated factor 6 (TRAF6) and TRAF5. pnas.org The TRAF6-dependent pathway is primarily responsible for the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like IL-6. pnas.orgnih.gov In contrast, the TRAF5-dependent pathway is involved in stabilizing the mRNA of certain chemokines, such as CXCL1. pnas.orgnih.gov
Current IL-17A blockers inhibit both signaling branches indiscriminately. pnas.org However, there is growing interest in selectively targeting these pathways to achieve a more nuanced immunomodulation. This approach could potentially preserve the beneficial host defense functions of IL-17A while still mitigating its pathological inflammatory effects. pnas.org
Recent research has identified key regulatory molecules that differentially control these pathways. For example, the protein 14-3-3ζ has been shown to be essential for IL-17A-stimulated IL-6 production via the TRAF6 pathway, while it appears to suppress TRAF5-mediated CXCL1 induction. pnas.org Conversely, TRAF5 acts as an endogenous suppressor of IL-17A-induced IL-6 production. pnas.org This intricate cross-talk between the two branches, regulated by molecules like 14-3-3ζ, presents novel therapeutic targets for selectively modulating IL-17A signaling. pnas.org By designing inhibitors that specifically interfere with the interactions governing one pathway over the other, it may be possible to develop more refined therapies with an improved safety profile.
Exploration of Novel Therapeutic Indications for IL-17A Antagonists
The proven efficacy of IL-17A antagonists in psoriasis, psoriatic arthritis, and ankylosing spondylitis has spurred investigation into their potential use in a wider range of inflammatory and autoimmune conditions. patsnap.combmj.com The central role of IL-17A in driving inflammation suggests its involvement in the pathophysiology of numerous other diseases.
Emerging evidence points to the potential utility of IL-17A blockade in conditions such as:
Uveitis : Some studies suggest that targeting IL-17A could be beneficial in certain types of uveitis, an inflammatory disease of the eye. patsnap.com
Malignancies : There is interest in exploring the role of IL-17A inhibitors in modulating the tumor microenvironment in certain cancers. patsnap.com
Diabetic Nephropathy : Preclinical studies have suggested that IL-17A is involved in the pathogenesis of diabetic renal injury, making it a potential therapeutic target. mdpi.com
Cardiovascular Disease : Given the link between chronic inflammation and cardiovascular comorbidities in diseases like psoriasis, the impact of IL-17A inhibition on cardiovascular health is an area of active investigation. frontiersin.org
Hidradenitis Suppurativa : Clinical trials are exploring the efficacy of IL-17 inhibitors in this chronic inflammatory skin condition. nih.gov
The expansion of therapeutic indications for IL-17A antagonists will depend on a deeper understanding of the specific role of this cytokine in the pathogenesis of each disease and the successful execution of well-designed clinical trials. patsnap.combioworld.com
Advanced Drug Discovery Methodologies
The quest for novel and improved IL-17A antagonists is being propelled by sophisticated drug discovery techniques. These methodologies are crucial for identifying new chemical entities and optimizing their therapeutic properties.
Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry and plays a pivotal role in the optimization of lead compounds targeting IL-17A. researchgate.netdomainex.co.uk By elucidating the three-dimensional structure of IL-17A in complex with inhibitors, researchers can gain detailed insights into the molecular interactions driving binding affinity and selectivity. domainex.co.uknih.gov
This structural information enables the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. domainex.co.uk SBDD is an iterative process involving cycles of computational modeling, chemical synthesis, and biological testing to refine the lead compound into a viable drug candidate. proteinstructures.com This approach has been instrumental in the development of macrocyclic IL-17A antagonists and continues to be a key strategy for optimizing small molecule inhibitors. nih.govacs.org
A significant challenge in targeting IL-17A with small molecules has been the lack of deep, well-defined binding pockets. tandfonline.com However, recent research has successfully identified novel, druggable sites on the IL-17A protein. researchgate.netplos.org
One such discovery is a C-terminal binding pocket, identified through NMR-based fragment screening. researchgate.net Fragments were found to bind to this previously undescribed site, and through a process of analog screening and structure-based design, these initial weak binders were linked to create compounds with significantly increased binding affinity and functional inhibition of IL-17A signaling. researchgate.net
Additionally, peptide phage display has been used to map "hot regions" on the IL-17A surface that are critical for its interaction with the IL-17RA receptor. plos.org This has led to the identification of peptides that bind to distinct pockets, such as the α-helix and β-hairpin pockets. plos.org The characterization of these novel binding sites opens up new avenues for the design of small molecule and peptide-based inhibitors with unique mechanisms of action. patsnap.complos.org
Continued Structure-Based Drug Design (SBDD) for Lead Optimization
Comparative Studies with Other IL-17 Family Member Inhibitors (e.g., IL-17F, IL-17A/F Heterodimer)
The IL-17 family consists of several members, with IL-17F sharing the highest structural homology (approximately 50%) with IL-17A. nih.gov Both IL-17A and IL-17F are often co-expressed and can form a heterodimer (IL-17A/F). tandfonline.comnih.gov They signal through the same receptor complex, IL-17RA/IL-17RC. nih.govsinobiological.com
While IL-17A has traditionally been considered the more potent of the two, IL-17F is often found at significantly higher concentrations in psoriatic lesions. nih.govfrontiersin.org This has led to the hypothesis that dual inhibition of both IL-17A and IL-17F could lead to a more profound suppression of inflammation than targeting IL-17A alone. frontiersin.orgresearchgate.net
Preclinical studies have supported this, showing that dual inhibition may be more effective in reducing inflammatory gene expression and modulating osteoblastic activity. frontiersin.orgresearchgate.net This has culminated in the development of therapies like bimekizumab, a monoclonal antibody that neutralizes both IL-17A and IL-17F. nih.gov Clinical trials have demonstrated the high efficacy of this dual-inhibition approach in conditions like psoriasis. frontiersin.org
Table 2: Comparison of IL-17A and IL-17F
Feature | IL-17A | IL-17F |
---|---|---|
Homology | - | ~50% structural homology with IL-17A nih.gov |
Receptor | IL-17RA/IL-17RC nih.govsinobiological.com | IL-17RA/IL-17RC nih.govsinobiological.com |
Expression in Psoriasis | Elevated in lesional skin frontiersin.org | More abundant than IL-17A in lesional skin nih.govfrontiersin.org |
Role in Gut | Potentially protective frontiersin.org | Potentially pathogenic in colitis models frontiersin.org |
Future comparative studies will be crucial to delineate the distinct and overlapping roles of IL-17A and IL-17F in various diseases. Understanding these differences, such as their potentially opposing roles in the gut, will be critical for developing targeted therapies and predicting their efficacy and safety profiles across different inflammatory conditions. frontiersin.org
Rational Design of Combination Therapies
The complexity of inflammatory diseases, driven by intricate and often redundant cytokine networks, has highlighted the limitations of monotherapy for a subset of patients. This has paved the way for the rational design of combination therapies involving Interleukin-17A (IL-17A) antagonists. The primary goal of such strategies is to target multiple nodes within the inflammatory cascade, aiming for synergistic or additive effects that can lead to improved clinical outcomes, especially in difficult-to-treat patient populations. consensus.app
The rationale for combining IL-17A blockade with other therapeutic agents is rooted in the understanding of its interactions with other key pro-inflammatory cytokines. nih.gov IL-17A is known to act synergistically with other cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) to amplify inflammatory responses. nih.govfrontiersin.org For instance, the combination of IL-17A and TNF-α has been shown to synergistically induce the expression of a vast number of pro-inflammatory genes, far exceeding the effect of either cytokine alone. nih.govresearchgate.net This synergy can be cell-type dependent but has been observed in key effector cells in autoimmune diseases, such as synoviocytes in rheumatoid arthritis. frontiersin.org This understanding provides a strong basis for dual blockade of these pathways.
Preclinical and clinical research has explored several combination strategies with promising results. These approaches can be broadly categorized into the co-administration of separate agents or the development of single molecules, such as bispecific antibodies, that can neutralize two targets simultaneously.
Dual Cytokine Blockade:
One of the most explored strategies is the dual blockade of IL-17A and other key cytokines.
IL-17A and TNF-α: Given their synergistic roles in promoting inflammation and joint damage, the combination of IL-17A and TNF-α inhibitors has been a major focus. nih.govtandfonline.com Preclinical studies in rodent models of arthritis demonstrated that concurrent administration of anti-TNF and anti-IL-17A antibodies was more effective at reducing inflammation and protecting against joint damage than either monotherapy. tandfonline.commdpi.com This has led to the development of bispecific antibodies like JNJ-61178104, which can simultaneously bind and neutralize both human TNF and IL-17A. tandfonline.com In a human IL-17A/TNF-induced murine lung neutrophilia model, this bispecific antibody was more potent than the parental anti-TNF or anti-IL-17A antibodies alone. tandfonline.com
IL-17A and IL-17F: IL-17F is the cytokine most closely related to IL-17A, sharing about 50% homology and using the same receptor complex (IL-17RA/RC). nih.govmdpi.com Although IL-17F is less potent than IL-17A, it is often found at significantly higher concentrations in inflamed tissues, such as psoriatic skin lesions. nih.govijdvl.com This observation led to the hypothesis that blocking both cytokines could be more effective than blocking IL-17A alone. This has been clinically validated with the development of bimekizumab, a monoclonal antibody that neutralizes both IL-17A and IL-17F. nih.govtandfonline.com Clinical trials have shown that bimekizumab has superior efficacy in treating psoriasis and psoriatic arthritis compared to IL-17A inhibitors like secukinumab and adalimumab (a TNF inhibitor). consensus.apptandfonline.comnih.gov
IL-17 and IL-23: The IL-23/IL-17 axis is a cornerstone of the pathogenesis of many autoimmune diseases, where IL-23 is crucial for the maintenance and expansion of IL-17-producing T helper 17 (Th17) cells. nih.gov While both IL-23 and IL-17A inhibitors are highly effective as monotherapies in conditions like psoriasis, there is interest in whether a combination could benefit patients with an inadequate response. nih.govnih.gov Some studies suggest that in certain conditions like axial spondyloarthritis, the IL-17A pathway may have pathogenic roles independent of IL-23 signaling, making a direct IL-17A blockade potentially more impactful for specific disease manifestations. nih.gov
Combination with Other Therapeutic Modalities:
Beyond dual cytokine blockade, research is also exploring the combination of IL-17A antagonists with other types of therapies.
Conventional Synthetic DMARDs (csDMARDs): In clinical practice, biologics are often used in combination with csDMARDs like methotrexate. However, systematic reviews of clinical trial data for IL-17 inhibitors in psoriasis and psoriatic arthritis have generally not shown a significant added benefit from concomitant csDMARD use compared to IL-17 inhibitor monotherapy. nih.gov
Other Biologics and Small Molecules: For patients with refractory disease, combining an IL-17 inhibitor with other small molecules like apremilast (B1683926) or acitretin (B1665447) has shown some efficacy in case series and reports, potentially allowing for dose reduction of the individual agents. nih.govjcadonline.com
Immune Checkpoint Inhibitors: In the realm of oncology, there is emerging preclinical evidence for combining IL-17A antagonists with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies). researchgate.nethcplive.com The rationale is that IL-17A can contribute to an immunosuppressive tumor microenvironment, and blocking it may enhance the efficacy of cancer immunotherapies. researchgate.net
The development of novel IL-17A antagonists, such as the macrocyclic peptide "IL-17A antagonist 3," could offer new possibilities for combination therapies. researchgate.net Small-molecule and peptide-based inhibitors may have different pharmacokinetic and pharmacodynamic properties compared to monoclonal antibodies, which could be advantageous in certain combination regimens. researchgate.net
The future of IL-17A antagonist research will likely involve a more personalized approach to combination therapies, using biomarkers to identify which patients would benefit most from targeting specific inflammatory pathways.
Research Findings on Combination Therapies Involving IL-17A Antagonists
Here are interactive tables summarizing key findings from preclinical and clinical studies on combination therapies with IL-17A antagonists.
Table 1: Preclinical Studies of IL-17A Antagonist Combination Therapies
Combination | Model | Key Findings | Reference(s) |
---|---|---|---|
Anti-IL-17A + Anti-TNF | Rat model of spondyloarthritis | Dual blockade significantly reduced clinical spondylitis, peripheral arthritis, and histological inflammation. The effect on new bone formation was more prominent at the axial level. | mdpi.com |
Anti-IL-17A + Anti-TNF | Human TNF transgenic mouse model of arthritis | Dual inhibition resulted in a significant reduction of synovitis, synovial hyperplasia, and cartilage damage, with superior effects on bone remodeling markers compared to monotherapy. | mdpi.com |
Anti-IL-17A + Vinblastine (B1199706) | Ex vivo model using cells from Langerhans Cell Histiocytosis patients | The combination of neutralizing anti-IL-17A antibodies with low-dose vinblastine synergistically induced apoptosis in pathological dendritic cells. | frontiersin.org |
| Anti-IL-17 + Anti-PD-1 | Mouse model of gastric cancer | Combined blockade of IL-17 and PD-1 effectively eradicated tumors and was associated with increased infiltration of neoantigen-specific CD8+ T cells. | researchgate.net |
Table 2: Clinical Trial Outcomes of Combination Therapies Involving IL-17A Pathway Blockade
Therapy | Disease | Comparator(s) | Key Efficacy Outcomes | Reference(s) |
---|---|---|---|---|
Bimekizumab (anti-IL-17A/F) | Psoriatic Arthritis | Placebo | At week 8, ACR20 response was 80.0% vs 16.7% for placebo. PASI100 response was 86.7% vs 0% for placebo. | bmj.com |
Bimekizumab (anti-IL-17A/F) | Plaque Psoriasis | Secukinumab (anti-IL-17A), Adalimumab (anti-TNF), Ustekinumab (anti-IL-12/23) | Demonstrated superior efficacy in skin clearance (PASI90 and PASI100) compared to secukinumab, adalimumab, and ustekinumab in head-to-head trials. | ijdvl.comtandfonline.comnih.gov |
Secukinumab (anti-IL-17A) + cDMARDs | Psoriasis and/or Psoriatic Arthritis | Secukinumab monotherapy | Post-hoc analyses of RCTs showed no significant added benefit in efficacy for the combination therapy compared to secukinumab alone. | nih.gov |
Ixekizumab (anti-IL-17A) + cDMARDs | Psoriatic Arthritis | Ixekizumab monotherapy | No added benefit observed with concomitant cDMARDs. | nih.gov |
Secukinumab or Ixekizumab + Apremilast | Recalcitrant Psoriasis and/or Psoriatic Arthritis | Not applicable (case series) | Combination therapy was reported to be effective and well-tolerated in the majority of cases. | jcadonline.com |
| Secukinumab or Ixekizumab or Guselkumab + Immune Checkpoint Inhibitors | Psoriatic Arthritis and Cancer | Not applicable (case series) | Anti-IL-17A or anti-IL-23 therapy effectively managed PsA flares during ICI treatment without compromising anti-tumor response. | hcplive.com |
Q & A
Q. What is the role of IL-17A in inflammatory diseases, and how does IL-17A antagonist 3 modulate this pathway?
IL-17A is a proinflammatory cytokine implicated in autoimmune diseases (e.g., psoriasis, ankylosing spondylitis) and cancer. It binds to the IL-17 receptor (IL-17R), activating downstream signaling pathways that drive inflammation and tissue damage . This compound is a small molecule that inhibits IL-17A/IL-17R interaction, blocking pathological immune responses. Preclinical studies suggest it reduces IL-17A-driven gene expression, such as keratinocyte hyperproliferation in psoriasis .
Q. What are the differences between IL-17A monoclonal antibodies (e.g., secukinumab) and small molecule antagonists like this compound?
Monoclonal antibodies (e.g., secukinumab) are biologics that directly neutralize IL-17A with high specificity, as demonstrated in Phase III trials for psoriasis and ankylosing spondylitis . In contrast, this compound is a synthetic small molecule (MW: 604.71 g/mol) that targets the IL-17A/IL-17R interface with a Kd of 0.66 μM and IC50 of 1.14 μM . Small molecules offer advantages in oral bioavailability and tissue penetration but may require optimization for potency .
Q. Which experimental assays are used to evaluate the efficacy of IL-17A antagonists in vitro and in vivo?
- In vitro : Flow cytometry with IL-17A-specific monoclonal antibodies (e.g., Product #25-7177-82) to quantify Th17 cell differentiation ; ELISA to measure IL-17A secretion in stimulated PBMCs.
- In vivo : Murine models of autoimmune encephalomyelitis or psoriasis, assessing disease severity via histopathology and cytokine profiling (e.g., IL-17A, TNF-α) .
Advanced Research Questions
Q. How should researchers design preclinical studies to assess the therapeutic potential of this compound in autoimmune models?
- Animal models : Use IL-17A-overexpressing transgenic mice or induced models (e.g., imiquimod-induced psoriasis) to evaluate antagonist efficacy .
- Dosing : Optimize based on pharmacokinetic parameters (e.g., half-life, bioavailability) and target engagement (e.g., IL-17A suppression in serum/skin). For example, secukinumab trials used 150 mg subcutaneous dosing to maintain ASAS20/40 responses over 4 years .
- Endpoints : Include cytokine panels (IL-17A, IL-23), histopathological scoring, and functional outcomes (e.g., joint mobility in arthritis models) .
Q. How can contradictory data on IL-17A antagonist efficacy across different disease models be reconciled?
Discrepancies may arise from model-specific pathophysiology. For example:
- In psoriasis, IL-17A antagonism robustly suppresses keratinocyte proliferation and inflammatory genes , but in hypertension models, IL-17A blockade shows variable effects depending on genetic background and dosing .
- Methodological considerations : Validate antagonist selectivity (e.g., off-target effects on IL-17F) and ensure consistent biomarker measurement (e.g., serum IL-17A vs. tissue-specific expression) .
Q. What bioinformatics approaches are used to analyze IL-17A signaling pathways modulated by antagonists?
- Transcriptomics : RNA-seq of antagonist-treated cells to identify IL-17A-regulated genes (e.g., DEFB4, CXCL1) .
- Primer design : Use tools like Primer3 for qPCR validation of IL-17A target genes (e.g., rs2275913 in NCBI RefSeq: NC_000006.12) .
- Pathway analysis : Enrichment tools (e.g., KEGG, DAVID) to map IL-17A-associated pathways (e.g., NF-κB, MAPK) .
Q. What are the considerations for combining this compound with other immunomodulators (e.g., TNF-α inhibitors)?
- Synergy : Preclinical data suggest combined IL-17A and TNF-α inhibition amplifies anti-inflammatory effects in refractory psoriasis .
- Safety : Monitor for additive immunosuppression (e.g., infection risk) and cytokine rebound upon treatment cessation.
- Experimental design : Use factorial ANOVA to test interactions between antagonists in co-culture systems or combinatorial dosing in vivo .
Data Contradiction Analysis
Q. Why do some studies report limited efficacy of IL-17A antagonists in non-autoimmune conditions (e.g., cancer)?
IL-17A has dual roles: pro-tumorigenic in colorectal cancer (via angiogenesis) but anti-tumorigenic in melanoma (via immune activation) . Antagonist efficacy depends on disease context and IL-17A source (e.g., Th17 vs. γδ T cells). Researchers should stratify results by IL-17A isoform (IL-17A vs. IL-17F) and tumor microenvironment .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。